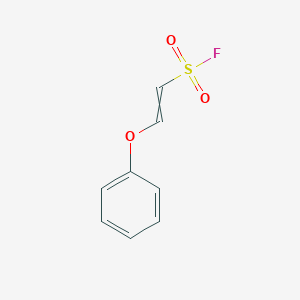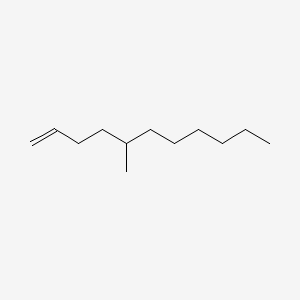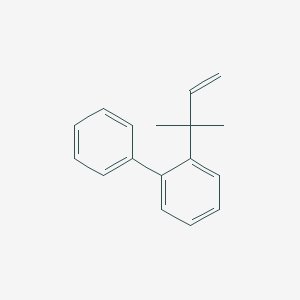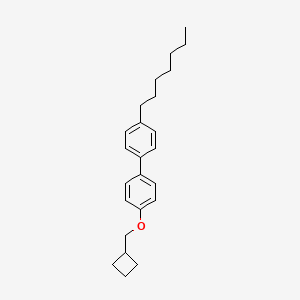![molecular formula C24H50N4O2 B12545340 N,N'-Hexane-1,6-diylbis[N'-(2,4,4-trimethylpentan-2-yl)urea] CAS No. 669055-60-1](/img/structure/B12545340.png)
N,N'-Hexane-1,6-diylbis[N'-(2,4,4-trimethylpentan-2-yl)urea]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Hexane-1,6-diylbis[N’-(2,4,4-trimethylpentan-2-yl)urea] is a synthetic compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which contributes to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Hexane-1,6-diylbis[N’-(2,4,4-trimethylpentan-2-yl)urea] typically involves the reaction of hexane-1,6-diamine with 2,4,4-trimethylpentan-2-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as dichloromethane or toluene, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of N,N’-Hexane-1,6-diylbis[N’-(2,4,4-trimethylpentan-2-yl)urea] is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Hexane-1,6-diylbis[N’-(2,4,4-trimethylpentan-2-yl)urea] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-Hexane-1,6-diylbis[N’-(2,4,4-trimethylpentan-2-yl)urea] has a wide range of scientific research applications:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation of polymers.
Biology: The compound is studied for its potential use in biological systems as a stabilizing agent for proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of high-performance materials, including plastics, fibers, and coatings.
Wirkmechanismus
The mechanism of action of N,N’-Hexane-1,6-diylbis[N’-(2,4,4-trimethylpentan-2-yl)urea] involves its ability to interact with various molecular targets. The compound can form stable complexes with metal ions, which helps in stabilizing polymers and other materials. Additionally, its unique structure allows it to act as a free radical scavenger, thereby preventing oxidative degradation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Hexane-1,6-diylbis[N’-(2,2,6,6-tetramethylpiperidin-4-yl)formamide]
- N,N’-Hexane-1,6-diylbis[N’-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide]
Uniqueness
N,N’-Hexane-1,6-diylbis[N’-(2,4,4-trimethylpentan-2-yl)urea] is unique due to its specific molecular structure, which imparts superior stability and reactivity compared to similar compounds. Its ability to form stable complexes and act as a free radical scavenger makes it particularly valuable in various applications.
Eigenschaften
CAS-Nummer |
669055-60-1 |
|---|---|
Molekularformel |
C24H50N4O2 |
Molekulargewicht |
426.7 g/mol |
IUPAC-Name |
1-(2,4,4-trimethylpentan-2-yl)-3-[6-(2,4,4-trimethylpentan-2-ylcarbamoylamino)hexyl]urea |
InChI |
InChI=1S/C24H50N4O2/c1-21(2,3)17-23(7,8)27-19(29)25-15-13-11-12-14-16-26-20(30)28-24(9,10)18-22(4,5)6/h11-18H2,1-10H3,(H2,25,27,29)(H2,26,28,30) |
InChI-Schlüssel |
KAVPHRDZBYAZGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C)(C)NC(=O)NCCCCCCNC(=O)NC(C)(C)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


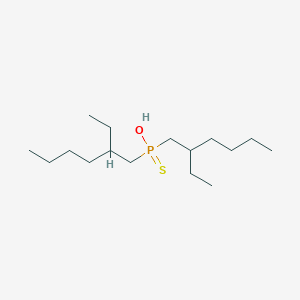
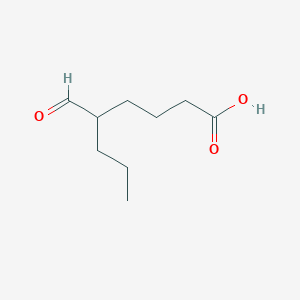
![[2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene](/img/structure/B12545271.png)


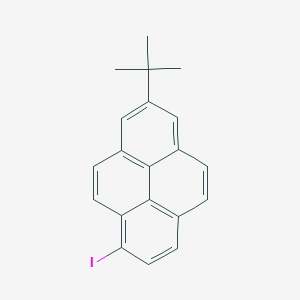
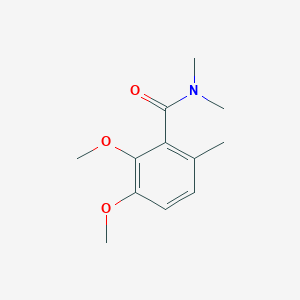
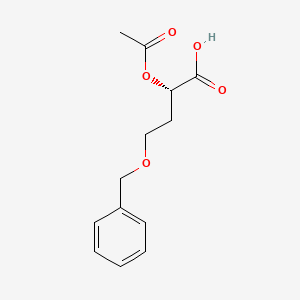
![4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B12545310.png)
